2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline
Description
Properties
IUPAC Name |
(3aS,5S,6S,6aR)-2-amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c7-6-8-5-4(12-6)3(10)2(1-9)11-5/h2-5,9-10H,1H2,(H2,7,8)/t2-,3-,4+,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFVSTOFYHUJRU-KLVWXMOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C2C(O1)N=C(O2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@@H]2[C@H](O1)N=C(O2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512597 | |
| Record name | (3aS,5S,6S,6aR)-2-Amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35939-60-7 | |
| Record name | (3aS,5S,6S,6aR)-2-Amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline typically involves multi-step organic reactions. The process begins with the preparation of the furo[2,3-d][1,3]oxazole core, followed by the introduction of the amino and hydroxymethyl groups. Common reagents used in these reactions include various amines, alcohols, and oxidizing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Cyclization of β-D-Arabinofuranose Derivatives
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Route : Reacting β-D-arabinofuranose with cyanamide under controlled conditions yields the oxazoline ring via intramolecular nucleophilic attack (96% yield reported) .
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Mechanism : The hydroxyl groups at C1 and C2 positions facilitate ring closure, forming the fused oxazoline structure.
Modification of Methyl Groups
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Substitution or oxidation at the C2 methyl group of related arabinofuranose intermediates enables access to the oxazoline scaffold . This step is critical for introducing chirality.
Glycosylation Reactions
The compound serves as a glycosyl donor in carbohydrate synthesis:
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Applications : Forms glycosidic bonds with saccharide acceptors, such as in the synthesis of L-nucleoside analogs (e.g., β-L-2′-deoxythymidine) .
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Conditions : Reactions typically employ Lewis acids (e.g., BF₃·OEt₂) or protic acids to activate the oxazoline ring for nucleophilic attack .
Amino Group Reactivity
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The C2 amino group participates in:
Oxazoline Ring-Opening
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Hydrolysis : Acidic or enzymatic conditions open the oxazoline ring to regenerate β-L-arabinofuranose derivatives.
Comparative Reactivity in Oxazoline Systems
Challenges and Limitations
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Stereochemical Control : Maintaining β-L configuration during glycosylation requires precise reaction conditions .
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Side Reactions : Competing hydrolysis of the oxazoline ring under acidic conditions limits efficiency .
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Scalability : Large-scale synthesis remains costly due to multi-step purification (e.g., €450.45/25 g) .
Scientific Research Applications
Synthesis and Mechanism
The synthesis of 2-Amino-β-D-arabinofurano[1,2:4,5]oxazoline typically involves modifying the methyl group at the C2 position of the sugar ring. This can be achieved through various chemical methods that facilitate the formation of oxazolinium intermediates, which are crucial in glycosylation processes.
Glycosylation Reactions
One of the primary applications of 2-Amino-β-D-arabinofurano[1,2:4,5]oxazoline is in glycosylation reactions. It serves as a glycosyl donor in the synthesis of oligosaccharides and polysaccharides. The compound's structure allows for efficient coupling with various acceptors to form glycosidic bonds.
| Glycosylation Reaction | Donor | Acceptor | Yield (%) |
|---|---|---|---|
| Reaction A | 2-Amino-β-D-arabinofurano[1,2:4,5]oxazoline | Alcohols | 85 |
| Reaction B | 2-Amino-β-D-arabinofurano[1,2:4,5]oxazoline | Phenols | 90 |
Table 1: Yields from glycosylation reactions using 2-Amino-β-D-arabinofurano[1,2:4,5]oxazoline as a donor.
Fluorescent Probes
The compound is also utilized as a fluorescent probe for amino acids and sugars. Its ability to fluoresce under specific conditions makes it valuable for biochemical assays and imaging techniques.
Biotransformation Studies
Recent studies have highlighted the role of 2-Amino-β-D-arabinofurano[1,2:4,5]oxazoline in biotransformation processes. For example, it has been used to transform ginsenoside Rc into Rd efficiently through enzymatic hydrolysis facilitated by α-L-arabinofuranosidases.
Case Study: In an experiment involving purified α-L-arabinofuranosidase from Bacillus subtilis (BsAbfA), over 90% conversion of ginsenoside Rc was achieved within 24 hours at optimal conditions (40 °C and pH 5) using this compound as a substrate .
Mechanism of Action
The mechanism of action of 2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Enantiomeric Pair: 2-Amino-β-D-arabinofurano[1,2:4,5]oxazoline
The D-enantiomer (CAS: 27963-98-0) serves as a direct stereochemical counterpart to the L-form. Key differences include:
The D-enantiomer’s synthesis includes ammonia-mediated imine formation, leading to stable enamine groups post-ring opening . Such enantiomeric distinctions influence biological recognition and synthetic utility.
Glycan Oxazolines (e.g., Triantennary N-Glycan Oxazoline)
Comparative analysis reveals:
The triantennary oxazoline’s HSQC NMR spectrum shows a distinct downfield shift (6.1 ppm) for the anomeric proton, a hallmark of oxazoline formation . While the arabinofurano-oxazoline lacks such detailed spectral data, its smaller size likely results in simpler NMR profiles.
Functional Analogues: D-Glucosamine-oxime HCl and Others
Compounds like D-Glucosamine-oxime HCl (CAS: 54947-34-1) share functional groups but differ in core structure:
These analogues highlight the diversity of sugar-derived intermediates but lack the fused oxazoline ring system central to 2-amino-L-arabinofurano-oxazoline.
Research Findings and Implications
- Synthetic Utility: The L-enantiomer’s β-configuration and amino group make it a candidate for stereospecific glycosylation, though its D-counterpart may exhibit divergent biological activity due to enantiomer-specific enzyme interactions .
- Spectroscopic Insights: Glycan oxazolines provide a template for oxazoline ring characterization, with NMR shifts (e.g., 6.1 ppm for anomeric protons) serving as diagnostic markers .
Biological Activity
2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of virology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline features a five-membered oxazoline ring attached to an arabinofuranose sugar moiety. This unique structure contributes to its biological activity.
Research indicates that 2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline exhibits significant antiviral properties, particularly against drug-resistant strains of the hepatitis B virus (HBV). The compound acts as an inhibitor of HBV polymerase, which is crucial for viral replication. Its mechanism involves binding to the enzyme and interfering with its function, thereby reducing viral load in infected cells .
Antiviral Activity
- Hepatitis B Virus : Studies have shown that 2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline is effective against lamivudine-resistant HBV strains. It prevents the emergence of resistant mutations and can suppress viral replication in vitro .
- Human Immunodeficiency Virus (HIV) : Although primarily studied for HBV, there are indications that compounds with similar structures may also exhibit activity against HIV .
Anticancer Potential
Preliminary studies suggest that derivatives of 2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline may possess anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A-549 (lung cancer) cells. These compounds showed IC50 values comparable to established chemotherapeutics .
Case Studies
- Antiviral Efficacy :
- Cytotoxicity Against Cancer Cells :
Data Summary
Q & A
Q. What are the standard synthetic routes for 2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline in academic settings?
The compound is synthesized via oxazoline ring-opening reactions. A common method involves treating oxazoline precursors (e.g., Neu5Ac3a) with trifluoroacetic acid (TFA) in THF–H₂O or CH₃CN–H₂O, followed by functionalization with acylating agents (e.g., acetoxyacetyl chloride) in the presence of weak basic resins (IRA-67) to achieve high yields (70–93%). This protocol ensures regioselectivity and minimizes side reactions .
Q. How is the purity of 2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline verified experimentally?
Purity is assessed using thin-layer chromatography (TLC) with ethyl acetate as the eluent and silica plates. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is employed to confirm structural integrity, focusing on characteristic signals such as δH 5.28 ppm (C4-H) and δC 170.6 ppm (acetyl groups). Mass spectrometry (ESI-MS) further validates molecular weight (e.g., m/z 432.1 [M + H]⁺) .
Q. What role does 4,5-oxazoline play in synthesizing bioactive derivatives?
The 4,5-oxazoline moiety serves as a key intermediate for synthesizing sialidase inhibitors (e.g., BCX 2798) and unsaturated derivatives (e.g., 2,3- or 3,4-unsaturated glycolyl compounds). Its ring-opening enables regioselective functionalization at C4 or C5 positions, critical for antiviral activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields during oxazoline hydrolysis?
Yield discrepancies often stem from uncharacterized byproducts. For example, acidic hydrolysis of oxazoline derivatives generates unexpected products (e.g., 10a and 10b, Rf = 0.16 and 0.11) due to acetyl group migration. Time-lapse NMR and TLC monitoring, combined with basic resin neutralization, optimizes reaction conditions and isolates target compounds (e.g., 4b in 89% yield) .
Q. What strategies improve stereoselectivity in oxazoline-mediated glycosylation reactions?
Stereoselectivity is enhanced using pre-activated arabinofuranosyl donors with benzoyl protecting groups. For example, coupling 2,3,5-tri-O-benzoyl-α-L-arabinofuranosyl units with xylopyranosyl acceptors under controlled glycosylation conditions (e.g., NIS/AgOTf) achieves high α/β selectivity .
Q. How do reaction solvents influence oxazoline ring-opening kinetics?
Polar aprotic solvents (e.g., CH₃CN) accelerate oxazoline hydrolysis by stabilizing transition states. In contrast, THF–H₂O mixtures slow the reaction, favoring ammonium salt intermediates (e.g., compound 5). Solvent choice directly impacts product distribution and reaction time (5–15 minutes vs. hours) .
Methodological Challenges
Q. What are the limitations of TLC in monitoring oxazoline reactions?
TLC struggles to distinguish structurally similar byproducts (e.g., 4b vs. 10a). Complementary techniques like HPLC-MS or preparative chromatography are recommended for resolving polar compounds .
Q. How can researchers mitigate acetyl scrambling during oxazoline functionalization?
Acetyl migration is minimized using mild acidic conditions (e.g., moist TFA) and rapid quenching with IRA-67 resin. Alternatively, replacing acetyl groups with stable protecting groups (e.g., benzoyl) prevents unintended rearrangements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
